

Application Notes and Protocols for Live Cell Imaging using Cy5-PEG7-TCO

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Compound of Interest

Compound Name: Cy5-PEG7-TCO

Cat. No.: B12363549

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Introduction

Cy5-PEG7-TCO is a fluorescent probe designed for the specific labeling of biomolecules in live cells. This probe consists of a bright, far-red Cyanine5 (Cy5) fluorophore, a seven-unit polyethylene glycol (PEG) spacer, and a trans-cyclooctene (TCO) moiety. The PEG linker enhances solubility and minimizes steric hindrance, while the Cy5 fluorophore provides a strong signal in a spectral region with minimal cellular autofluorescence.

The labeling strategy is based on the inverse electron demand Diels-Alder (iEDDA) cycloaddition, a bioorthogonal "click chemistry" reaction between the TCO group on the probe and a tetrazine-modified target molecule. This reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for a catalyst, making it an ideal tool for dynamic studies in living systems.

Quantitative Data

The following tables summarize key quantitative data for the **Cy5-PEG7-TCO** probe and the associated bioorthogonal reaction.

Table 1: Spectroscopic and Photophysical Properties of Cy5

Parameter	Value	Notes
Excitation Maximum (λ_{ex})	~649 nm	Optimal for excitation with a 633 nm or 647 nm laser line[1].
Emission Maximum (λ_{em})	~670 nm	Emits in the far-red region of the spectrum, reducing background autofluorescence[1].
Quantum Yield (Φ_F)	0.20 - 0.27	Represents the efficiency of photon emission after absorption[2].
Photostability	Moderate	Cy5 is susceptible to photobleaching, but its stability can be enhanced with photostabilizing agents and careful imaging practices[2][3].

Table 2: TCO-Tetrazine Ligation Characteristics

Parameter	Value	Notes
Second-Order Rate Constant (k_2)	$10^3 - 10^6 \text{ M}^{-1}\text{s}^{-1}$	Extremely fast reaction kinetics enable efficient labeling at low concentrations. The exact rate depends on the specific tetrazine and TCO structures.
Optimal Reaction pH	6.0 - 9.0	The reaction is efficient across a broad pH range compatible with physiological conditions.
Reaction Temperature	4°C to 37°C	The reaction proceeds rapidly even at lower temperatures but is typically performed at room temperature or 37°C for cellular applications.

Table 3: Recommended Staining Conditions for Live Cell Imaging

Application	Reagent	Concentration	Incubation Time	Temperature
Direct Labeling of Tetrazine-modified cells	Cy5-PEG7-TCO	1 - 10 μ M	15 - 30 minutes	Room Temperature or 37°C
Pre-targeting with TCO-modified Antibody	TCO-Antibody	10 - 100 nM	30 - 60 minutes	37°C
Pre-targeting Ligation	Tetrazine-Cy5	1 - 5 μ M	10 - 30 minutes	37°C

Table 4: Recommended Fluorescence Microscopy Filter Set for Cy5

Filter	Wavelength Range
Excitation	~620 - 650 nm
Dichroic Mirror	~660 nm
Emission	~660 - 740 nm

Experimental Protocols

Protocol 1: Direct Labeling of Tetrazine-Modified Live Cells

This protocol describes the labeling of live cells that have been metabolically or genetically engineered to express tetrazine moieties on their surface or intracellularly.

Materials:

- Cells expressing a tetrazine-modified biomolecule

- **Cy5-PEG7-TCO**
- Anhydrous DMSO
- Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fluorescence microscope with appropriate filter sets for Cy5

Procedure:

- **Cell Preparation:** Culture cells in a suitable imaging dish (e.g., glass-bottom dish) to the desired confluency.
- **Preparation of Staining Solution:** Prepare a 1 mM stock solution of **Cy5-PEG7-TCO** in anhydrous DMSO. Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 μ M. The optimal concentration should be determined empirically.
- **Cell Staining:** a. Aspirate the culture medium from the cells. b. Wash the cells twice with warm PBS. c. Add the **Cy5-PEG7-TCO** staining solution to the cells.
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
- **Washing:** a. Aspirate the staining solution. b. Wash the cells three times with warm live-cell imaging medium to remove unbound probe.
- **Imaging:** Image the cells using a fluorescence microscope equipped with a Cy5 filter set.

Protocol 2: Pre-targeting Strategy for Live Cell Imaging

This protocol outlines a two-step labeling approach where a TCO-modified antibody is first introduced to bind to a specific cellular target, followed by the addition of a tetrazine-conjugated Cy5 probe. For the purpose of this protocol, we will describe the more common approach of a TCO-modified antibody reacting with a tetrazine-fluorophore. The inverse, while possible, is less common.

Materials:

- Antibody of interest (in an amine-free buffer)
- TCO-PEGx-NHS ester
- Anhydrous DMSO
- Desalting column
- Live cells expressing the target antigen
- Tetrazine-Cy5
- Live-cell imaging medium
- Fluorescence microscope with Cy5 filter set

Procedure:

- Antibody-TCO Conjugation: a. Prepare a 10-20 mM stock solution of TCO-PEGx-NHS ester in anhydrous DMSO. b. React the antibody with a 10-20 fold molar excess of the TCO-NHS ester solution for 30-60 minutes at room temperature. c. Purify the TCO-labeled antibody using a desalting column to remove unreacted TCO-NHS ester.
- Pre-targeting: a. Incubate the live cells with the TCO-labeled antibody in live-cell imaging medium at a concentration of 10-100 nM for 30-60 minutes at 37°C. b. Wash the cells three times with warm live-cell imaging medium to remove the unbound antibody.
- Ligation and Imaging: a. Prepare a 1-5 μ M solution of Tetrazine-Cy5 in pre-warmed live-cell imaging medium. b. Add the Tetrazine-Cy5 solution to the cells. c. Immediately begin imaging using a fluorescence microscope. The signal should develop rapidly.

Protocol 3: Labeling of Intracellular Proteins

This protocol is an adaptation for labeling intracellular targets and requires cell fixation and permeabilization.

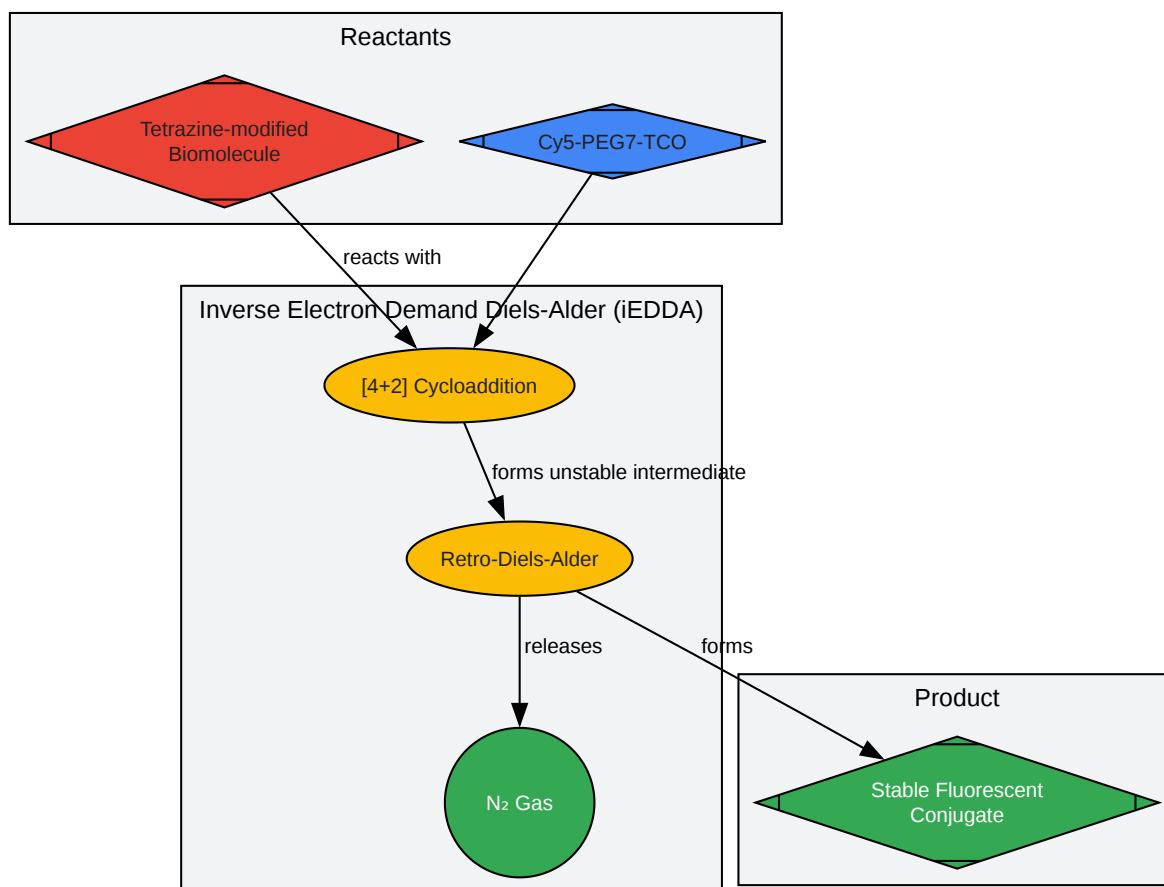
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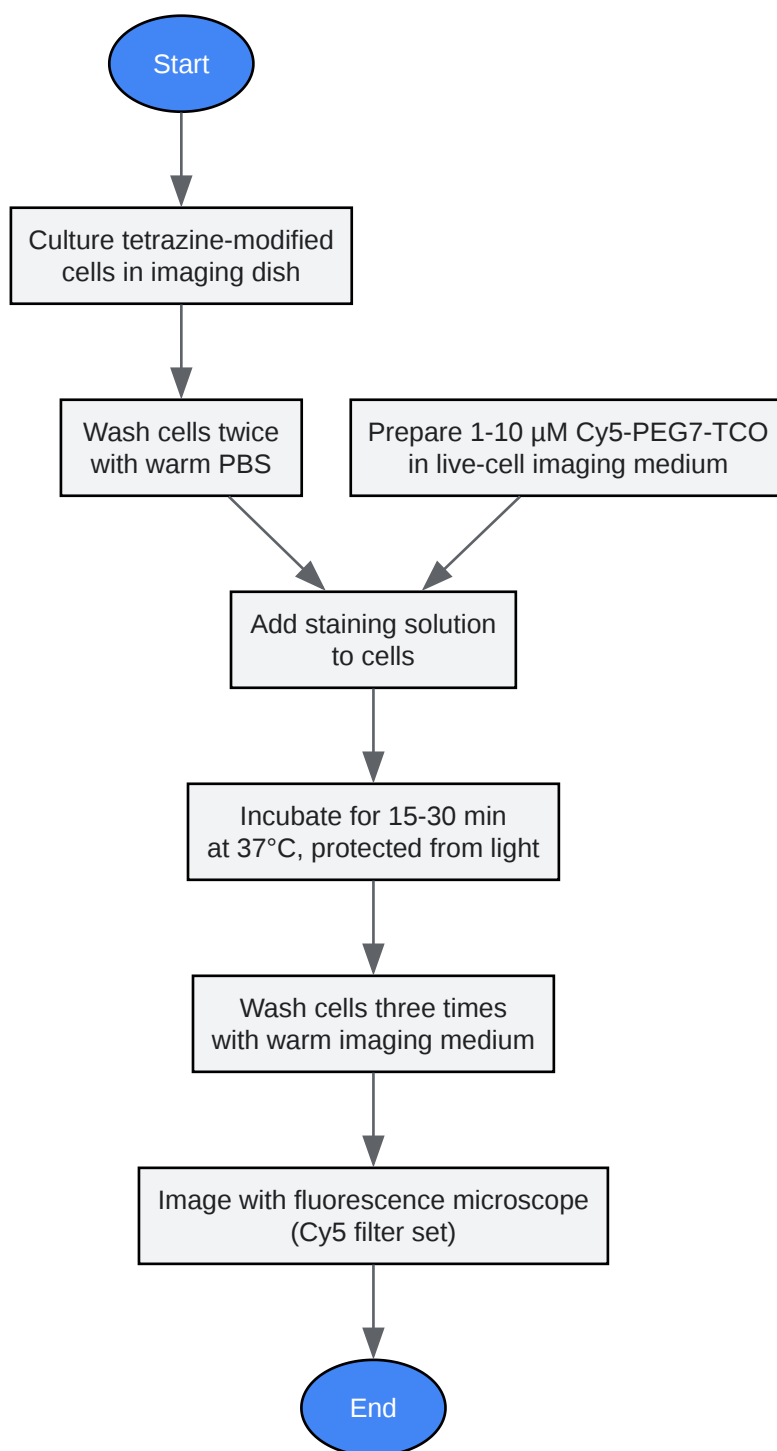
- Cells cultured on coverslips
- PBS, pH 7.4
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
- Blocking Buffer (e.g., PBS with 1% BSA)
- **Cy5-PEG7-TCO**
- Mounting medium with DAPI (optional)

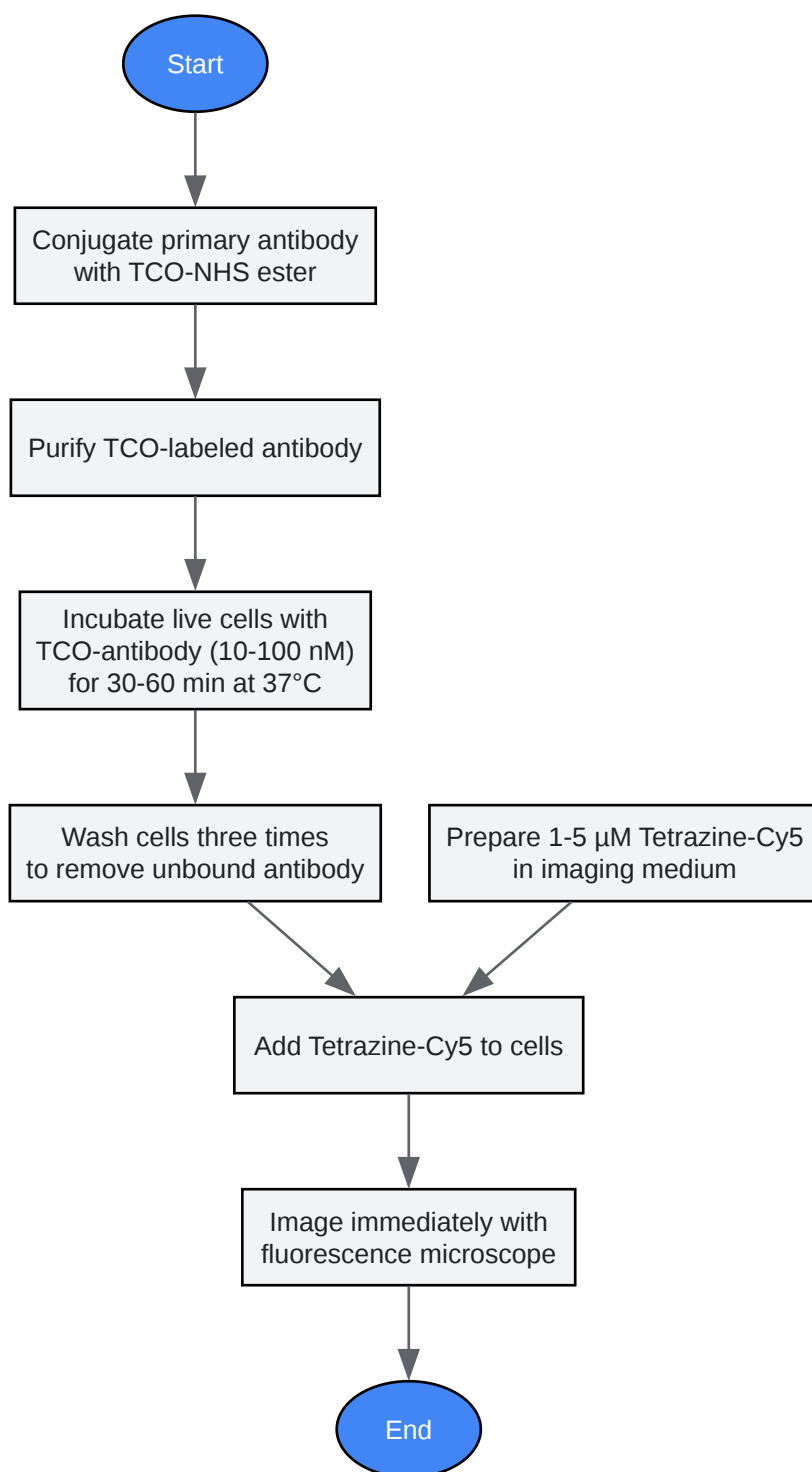
Procedure:

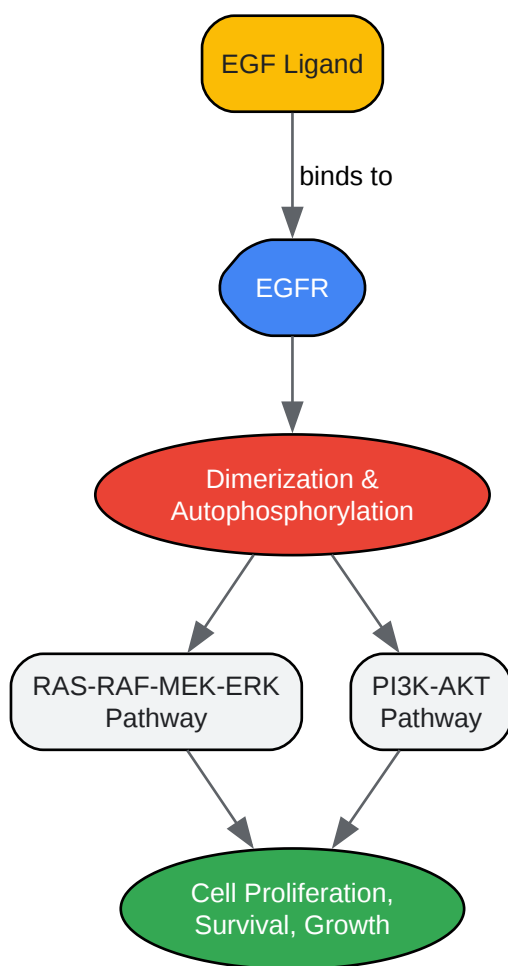
- Cell Fixation: a. Wash cells with PBS. b. Fix with Fixation Buffer for 15 minutes at room temperature. c. Wash three times with PBS.
- Permeabilization: a. Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature. b. Wash three times with PBS.
- Blocking: Incubate with Blocking Buffer for 30-60 minutes to reduce non-specific binding.
- Staining: a. Dilute **Cy5-PEG7-TCO** in Blocking Buffer to the desired concentration (typically 1-10 μM). b. Incubate cells with the staining solution for 1 hour at room temperature, protected from light.
- Washing: Wash cells three times with PBS.
- Mounting and Imaging: Mount the coverslips on microscope slides using mounting medium. Image using a fluorescence microscope with a Cy5 filter set.

Visualizations









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